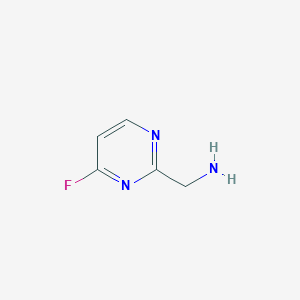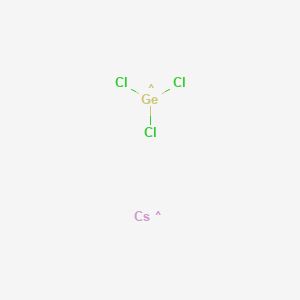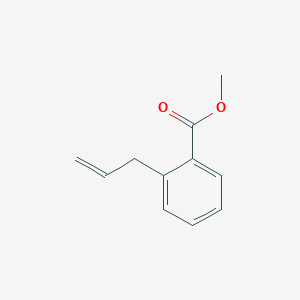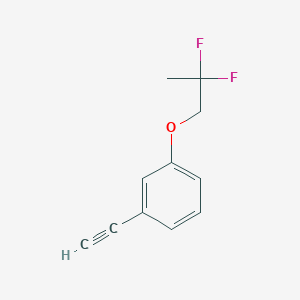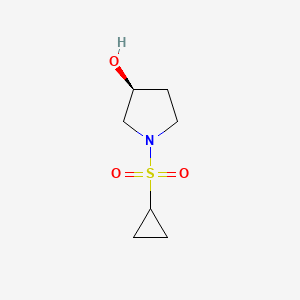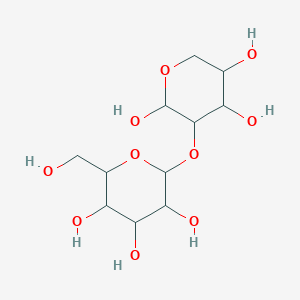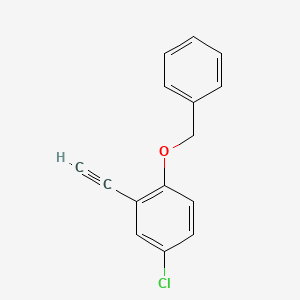![molecular formula C11H14F3NO3 B12076835 2-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethoxy}ethan-1-ol](/img/structure/B12076835.png)
2-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethoxy}ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethoxy}ethan-1-ol: 1,2-bis(4-amino-2-trifluoromethylphenoxy)benzene , belongs to the family of fluorinated polyimides. These materials are prized for their excellent thermal stability, mechanical properties, and electrical performance. Let’s explore its synthesis, properties, and applications.
Métodos De Preparación
Synthesis:: The compound is synthesized by modifying a high-purity CF₃-containing diamine, 1,2-bis(4-amino-2-trifluoromethylphenoxy)benzene. This diamine is then polycondensed with various commercially available aromatic dianhydrides. The resulting polymer is a series of fluorinated polyimides (Va–f) .
Industrial Production:: While specific industrial production methods are not widely documented, laboratory-scale synthesis provides a foundation for potential large-scale processes.
Análisis De Reacciones Químicas
Reactivity::
Oxidation: The compound can undergo oxidation reactions.
Reduction: Reduction reactions are also feasible.
Substitution: Substitution reactions may occur.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example, oxidative conditions might involve peroxides or metal catalysts, while reduction could use hydrides.
Major Products: The products formed depend on the reaction type. Detailed studies are needed to identify specific products.
Aplicaciones Científicas De Investigación
Chemistry::
Low Dielectric Constant: Fluorinated polyimides, including this compound, exhibit low dielectric constants. This property makes them attractive for electronic applications.
Optical Transparency: Transparent polyimide films find use in flexible solar radiation protectors, liquid crystal display devices, optical waveguides, and lightwave circuits.
Solubility Enhancement: Fluorination enhances solubility, making these materials easier to process.
Biology and Medicine:: While direct biological applications are limited, the compound’s properties may find use in drug delivery systems or biomaterials.
Industry::Electro-Optical Devices: Fluorinated polyimides are promising for electro-optical and semiconductor industries due to their transparency and low birefringence.
Mecanismo De Acción
The exact mechanism by which this compound exerts its effects remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, but further studies are needed for a comprehensive understanding.
Comparación Con Compuestos Similares
While I don’t have a direct list of similar compounds, this compound’s uniqueness lies in its trifluoromethyl-substituted aromatic structure. Researchers often compare it to other fluorinated polyimides to explore their distinct properties.
Propiedades
Fórmula molecular |
C11H14F3NO3 |
|---|---|
Peso molecular |
265.23 g/mol |
Nombre IUPAC |
2-[2-[4-amino-2-(trifluoromethyl)phenoxy]ethoxy]ethanol |
InChI |
InChI=1S/C11H14F3NO3/c12-11(13,14)9-7-8(15)1-2-10(9)18-6-5-17-4-3-16/h1-2,7,16H,3-6,15H2 |
Clave InChI |
JHDJBJZKEYUWJQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1N)C(F)(F)F)OCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-(2-Fluoroethoxy)phenyl]propanoic acid](/img/structure/B12076754.png)
![N-[(4-methoxyphenyl)methyl]-4,4-dimethylcyclohexan-1-amine](/img/structure/B12076760.png)

